molecular formula C36H42ClN3O4 B1433050 Cyanine5 NHS ester (chloride) CAS No. 1393470-85-3

Cyanine5 NHS ester (chloride)

Cat. No. B1433050
CAS RN: 1393470-85-3
M. Wt: 616.2 g/mol
InChI Key: WYDRTLYIBJFWFL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Cyanine5 NHS ester (chloride), also known as Cy5 NHS ester, is a reactive dye used for the labeling of amino-groups in peptides, proteins, and oligonucleotides . This dye requires a small amount of organic co-solvent to be used in labeling reactions .


Synthesis Analysis

The synthesis of Cyanine5 NHS ester (chloride) involves the reaction of the dye with amino-groups in peptides, proteins, and oligonucleotides . This reaction requires a small amount of organic co-solvent such as DMF or DMSO .


Molecular Structure Analysis

The molecular weight of Cyanine5 NHS ester (chloride) is 616.19 and its molecular formula is C36H42ClN3O4 . The fluorophore has its emission maximum in the red region .


Chemical Reactions Analysis

Cyanine5 NHS ester (chloride) is a reactive dye that labels amino-groups in peptides, proteins, and oligonucleotides .


Physical And Chemical Properties Analysis

Cyanine5 NHS ester (chloride) is a dark-colored solid . It is soluble in DMSO at a concentration of 250 mg/mL . The dye color is very intense, therefore quantities as small as 1 nmol can be detected in gel electrophoresis by naked eye .

Scientific Research Applications

Fluorescent Labeling in Bioconjugation

Cyanine5 NHS ester is widely used for the fluorescent labeling of biomolecules. It reacts with amino groups in peptides, proteins, and oligonucleotides to form stable amide bonds, making it an essential tool in bioconjugation . This property is particularly useful for studying molecular interactions and dynamics within cells.

Molecular Imaging

Due to its intense dye color and compatibility with many CCD detectors, Cyanine5 NHS ester is ideal for molecular imaging applications. It can be used in both in vitro and in vivo imaging to track the distribution of labeled compounds within biological systems .

Flow Cytometry

In flow cytometry, Cyanine5 NHS ester can be used to label antibodies or other proteins that recognize specific cell surface markers. This allows for the identification and quantification of various cell populations based on fluorescence .

Gel Electrophoresis

The dye’s intense color enables the detection of as little as 1 nmol of labeled substance in gel electrophoresis, even by the naked eye. This makes Cyanine5 NHS ester a valuable tool for analyzing and visualizing proteins or nucleic acids in gels .

High-Throughput Screening

Cyanine5 NHS ester’s fluorescent properties are beneficial for high-throughput screening assays in drug discovery. It can be used to label small molecules, peptides, or proteins to investigate their interactions with various targets .

Single-Molecule Studies

Researchers utilize Cyanine5 NHS ester in single-molecule studies to observe the behavior of individual molecules. This can provide insights into the mechanisms of molecular machines and processes at a level of detail not achievable by other methods .

Super-Resolution Microscopy

Super-resolution microscopy techniques, such as STED and PALM, often employ Cyanine5 NHS ester due to its suitable spectral properties. It helps in achieving higher resolution images beyond the diffraction limit of light .

Multiplex Assays

Cyanine5 NHS ester can be used in multiplex assays where multiple targets need to be identified and quantified simultaneously. Its distinct emission spectrum allows it to be used alongside other fluorophores without significant overlap .

Mechanism of Action

Target of Action

Cyanine5 NHS ester (chloride) is a reactive dye that primarily targets amino groups in peptides, proteins, and oligonucleotides . It is used for labeling these biomolecules, making it a valuable tool in biological research and medical diagnostics.

Mode of Action

The compound interacts with its targets through a chemical reaction. Specifically, it reacts with the free amino group on the cysteine amino acid present in terminal peptides . This reaction forms a stable amide bond, attaching the Cyanine5 molecule to the biomolecule .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Cyanine5 NHS ester (chloride) are not typically discussed in the context of traditional pharmacokinetics, as the compound is not administered as a drug. Instead, it is used as a research tool to label biomolecules in vitro. It’s worth noting that the compound requires a small amount of organic co-solvent (such as dmf or dmso) for labeling reactions .

Result of Action

The result of Cyanine5 NHS ester (chloride)'s action is the successful labeling of target biomolecules with a fluorescent tag. This enables the visualization of these molecules under appropriate detection systems. For instance, quantities as small as 1 nmol can be detected in gel electrophoresis by the naked eye .

Action Environment

The action of Cyanine5 NHS ester (chloride) can be influenced by various environmental factors. For instance, the compound’s solubility is low in water, requiring the use of an organic co-solvent for labeling reactions . Additionally, the compound is reported to be light-sensitive , indicating that exposure to light could potentially affect its stability and efficacy. Therefore, it is typically stored under dark conditions to maintain its integrity .

Future Directions

Cyanine5 NHS ester (chloride) has become an incredibly popular label in life science research and diagnostics . It is compatible with various instrumentation including many fluorescent microscopes, imagers, scanners, and fluorescence readers . It is expected to continue to be widely used in the future due to its intense dye color and compatibility with various instruments.

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H42N3O4.ClH/c1-35(2)26-16-11-13-18-28(26)37(5)30(35)20-8-6-9-21-31-36(3,4)27-17-12-14-19-29(27)38(31)25-15-7-10-22-34(42)43-39-32(40)23-24-33(39)41;/h6,8-9,11-14,16-21H,7,10,15,22-25H2,1-5H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDRTLYIBJFWFL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H42ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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